molecular formula C18H18N4O4S B2719774 3-methyl-6-(3-nitrophenyl)-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-65-0

3-methyl-6-(3-nitrophenyl)-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2719774
CAS No.: 852135-65-0
M. Wt: 386.43
InChI Key: VBHNDRFBEAAJAN-UHFFFAOYSA-N
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Description

Its structure includes a 3-nitrophenyl group at position 6, a methyl group at position 3, and a tetrahydrofuran-derived (oxolan-2-yl)methyl carboxamide moiety. This article compares Compound A with structurally related analogs, focusing on substituent effects, physicochemical properties, synthetic routes, and inferred biological activities.

Properties

IUPAC Name

3-methyl-6-(3-nitrophenyl)-N-(oxolan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-11-16(17(23)19-9-14-6-3-7-26-14)27-18-20-15(10-21(11)18)12-4-2-5-13(8-12)22(24)25/h2,4-5,8,10,14H,3,6-7,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHNDRFBEAAJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(3-nitrophenyl)-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multiple steps. One common method involves the reaction of thiourea with acetone and 3-nitrobenzoyl bromide to form the imidazo[2,1-b]thiazole core. This intermediate is then reacted with tetrahydrofuran-2-ylmethylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(3-nitrophenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[2,1-b]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitro group or the imidazo[2,1-b]thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Methyl-6-(3-nitrophenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[2,1-b]thiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-6-(3-nitrophenyl)-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound can inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Compound A shares its core imidazo[2,1-b][1,3]thiazole framework with several derivatives, differing primarily in substituents (Table 1). Key analogs include:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituent at Position 6 Carboxamide Substituent Molecular Formula Molecular Weight Source
Compound A 3-Nitrophenyl (Oxolan-2-yl)methyl C₁₉H₁₈N₄O₄S 422.44 []
N-(4-Methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide 3-Nitrophenyl 4-Methoxyphenyl C₂₀H₁₆N₄O₄S 424.43 []
N-(4-Acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide 3-Nitrophenyl 4-Acetamidophenyl C₂₁H₁₇N₅O₄S 435.46 []
3-Methyl-6-(3-nitrophenyl)-N-[(pyridin-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide 3-Nitrophenyl (Pyridin-2-yl)methyl C₁₉H₁₅N₅O₃S 393.42 []
3-Methyl-N-[(oxolan-2-yl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (F0650-0052) Phenyl (Oxolan-2-yl)methyl C₁₉H₁₉N₃O₃S 377.44 []

Key Observations :

  • Carboxamide Substituent : The (oxolan-2-yl)methyl group in Compound A provides a polar, oxygen-containing heterocycle, likely improving aqueous solubility relative to aryl substituents (e.g., 4-methoxyphenyl in []) .

Physicochemical Properties

Physicochemical parameters such as logP (lipophilicity), hydrogen bonding, and polar surface area (PSA) influence bioavailability and target engagement.

Table 2: Physicochemical Comparison
Compound Name logP logD Hydrogen Bond Donors Hydrogen Bond Acceptors PSA (Ų) Source
Compound A ~3.4* ~3.4* 2 9 ~89 [Inferred]
N-(4-Acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide 3.46 3.46 2 9 89.18 []
3-Methyl-6-(3-nitrophenyl)-N-[(pyridin-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide ~3.0 ~3.0 2 8 ~100 []

Key Observations :

  • The (oxolan-2-yl)methyl group in Compound A likely reduces logP compared to aryl carboxamides (e.g., 3.46 for 4-acetamidophenyl analog) due to its oxygen atom .

Biological Activity

3-methyl-6-(3-nitrophenyl)-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound with potential biological activities. Its structural uniqueness, characterized by an imidazo[2,1-b][1,3]thiazole core and various substituents, suggests a promising pharmacological profile. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a distinctive structure that includes:

  • Imidazo[2,1-b][1,3]thiazole core
  • Methyl group at position 3
  • Nitrophenyl substituent at position 6
  • Oxolane ring contributing to its complexity

The molecular formula is C21H16N4O4SC_{21}H_{16}N_{4}O_{4}S with a molecular weight of approximately 420.4 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism may involve:

  • Inhibition of bacterial cell wall synthesis.
  • Disruption of essential cellular processes in bacteria.

In vitro studies have shown that the compound can effectively target various bacterial strains, suggesting its potential as a new antimicrobial agent.

Anticancer Activity

The compound has also been explored for its anticancer properties. Key findings include:

  • Mechanism of Action : The compound may interfere with microtubule dynamics in cancer cells, leading to apoptosis (programmed cell death). This disruption is critical in halting cancer cell proliferation.
Cell Line IC50 (µM) Effect
HeLa (cervical cancer)4.0Significant cytotoxicity
MCF7 (breast cancer)5.5Moderate cytotoxicity
A549 (lung cancer)6.0Moderate cytotoxicity

These results highlight the compound's potential as an anticancer therapeutic agent.

Synthesis and Reactions

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  • Oxidation : Using potassium permanganate or hydrogen peroxide.
  • Reduction : Employing sodium borohydride or lithium aluminum hydride for specific transformations.
  • Substitution Reactions : Modifying the nitro group on the phenyl ring through nucleophilic substitution reactions.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Antiproliferative Studies : A study reported that imidazo[2,1-b][1,3]thiazole derivatives showed potent antiproliferative activity against various cancer cell lines with IC50 values in the nanomolar range .
  • Comparative Analysis : Similar compounds demonstrated varying degrees of biological activity based on structural modifications. The presence of different functional groups significantly influenced their efficacy against microbial and cancerous cells .

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